molecular formula C21H27NO2 B295135 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate

Cat. No.: B295135
M. Wt: 325.4 g/mol
InChI Key: TXWCAMLCIYPAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate, also known as DMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAP is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. In

Mechanism of Action

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate functions as a nucleophilic catalyst, meaning that it is able to donate a pair of electrons to a substrate in order to facilitate a reaction. In the case of esterification reactions, this compound acts as a catalyst by facilitating the removal of a leaving group from the carboxylic acid, allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects:
While this compound has been extensively studied for its use as a catalyst in organic synthesis reactions, there is limited research on its biochemical and physiological effects. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate as a catalyst in organic synthesis reactions is its high reactivity and selectivity. This compound is also relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, this compound can be difficult to handle due to its high reactivity and can also be sensitive to moisture and air, which can affect its performance as a catalyst.

Future Directions

There are several potential future directions for research on 2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate. One area of interest is the development of new catalysts with improved selectivity and reactivity. Researchers are also exploring the use of this compound in the synthesis of new materials and polymers. Another potential area of research is the use of this compound in the development of new pharmaceutical compounds. Overall, the potential applications of this compound in scientific research are vast and varied, and further exploration of this compound is likely to yield exciting new discoveries.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of esters and amides. While there is limited research on the biochemical and physiological effects of this compound, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. The potential applications of this compound in scientific research are vast and varied, and further exploration of this compound is likely to yield exciting new discoveries.

Synthesis Methods

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate can be synthesized through a variety of methods, including the reaction of 2-diphenylmethyl-1-pyrroline with isopropylamine, or the reaction of 2-diphenylmethyl-1-pyrroline with 2-bromoethyl methyl ether. The most common method of synthesis involves the reaction of 2-diphenylmethyl-1-pyrroline with isopropylamine in the presence of a catalyst such as triethylamine or N-methylmorpholine.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate has been widely studied for its potential applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of esters and amides. This compound has also been studied for its potential use in the synthesis of pharmaceutical compounds, as well as in the development of new materials and polymers.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate

InChI

InChI=1S/C21H27NO2/c1-17(2)22(4)15-16-24-20(23)21(3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI Key

TXWCAMLCIYPAGQ-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)N(C)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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